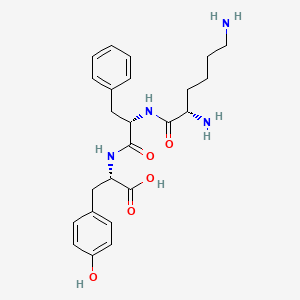

Lysylphenylalanyltyrosine

Übersicht

Beschreibung

Lysylphenylalanyltyrosine: is a tripeptide composed of three amino acids: lysine, phenylalanine, and tyrosine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of lysine, phenylalanine, and tyrosine in its structure imparts unique chemical and biological properties, making it a subject of extensive research.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Lysylphenylalanyltyrosine serves as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.

Biology:

Protein-Protein Interactions: The tripeptide can be used to study interactions between proteins and peptides, providing insights into binding affinities and specificities.

Enzyme Substrates: It can act as a substrate for various enzymes, helping to elucidate enzyme mechanisms and kinetics.

Medicine:

Drug Development: this compound can be modified to develop peptide-based drugs with improved stability and efficacy.

Diagnostics: The peptide can be used in diagnostic assays to detect specific enzymes or antibodies.

Industry:

Biomaterials: The peptide can be incorporated into biomaterials to enhance their properties, such as biocompatibility and mechanical strength.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The synthesis of lysylphenylalanyltyrosine can be achieved by coupling Fmoc-Lysine, Fmoc-Phenylalanine, and Fmoc-Tyrosine using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Solution-Phase Peptide Synthesis: This method involves the synthesis of peptides in solution rather than on a solid support. The amino acids are protected and activated similarly to SPPS, and the peptide is assembled step-by-step in solution.

Industrial Production Methods:

Enzymatic Synthesis: Enzymes such as proteases and peptidases can be used to catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and selective approach to peptide synthesis.

Recombinant DNA Technology: This method involves the expression of peptide sequences in microorganisms such as Escherichia coli. The desired peptide is then purified from the microbial culture.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The tyrosine residue in lysylphenylalanyltyrosine can undergo oxidation to form dityrosine or other oxidative products. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds if present.

Substitution: The lysine residue can undergo acylation or alkylation reactions, where the amino group of lysine reacts with acylating or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and metal-catalyzed oxidation.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acylating agents like acetic anhydride, alkylating agents like methyl iodide.

Major Products:

Oxidation Products: Dityrosine, quinones.

Reduction Products: Reduced peptides with free thiol groups.

Substitution Products: Acylated or alkylated peptides.

Wirkmechanismus

Molecular Targets and Pathways:

Receptor Binding: Lysylphenylalanyltyrosine can interact with specific receptors on cell surfaces, triggering downstream signaling pathways.

Enzyme Inhibition/Activation: The peptide can inhibit or activate enzymes by binding to their active sites or allosteric sites, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Lysylphenylalanine: A dipeptide composed of lysine and phenylalanine.

Phenylalanyltyrosine: A dipeptide composed of phenylalanine and tyrosine.

Lysyltyrosine: A dipeptide composed of lysine and tyrosine.

Uniqueness:

Combination of Three Amino Acids: Lysylphenylalanyltyrosine is unique due to the presence of three distinct amino acids, providing a broader range of chemical and biological properties compared to dipeptides.

Functional Diversity: The combination of lysine, phenylalanine, and tyrosine allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c25-13-5-4-8-19(26)22(30)27-20(14-16-6-2-1-3-7-16)23(31)28-21(24(32)33)15-17-9-11-18(29)12-10-17/h1-3,6-7,9-12,19-21,29H,4-5,8,13-15,25-26H2,(H,27,30)(H,28,31)(H,32,33)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKBMTKICGGSCQ-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425121 | |

| Record name | lysylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63958-93-0 | |

| Record name | lysylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

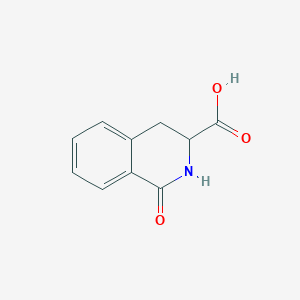

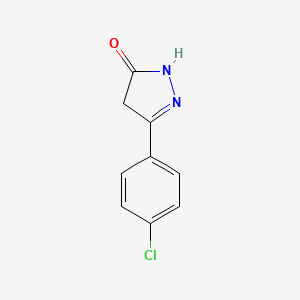

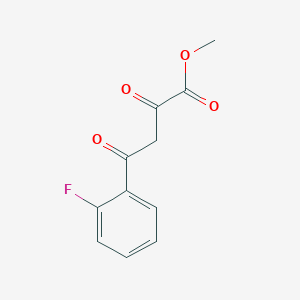

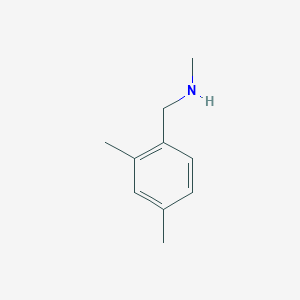

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.